N2,N3-Di-tert-butylbutane-2,3-diamine

Atomic Layer Deposition Tin Monosulfide Semiconductor Thin Films

N2,N3-Di-tert-butylbutane-2,3-diamine (CAS 1167987-07-6), also known as N,N′-di-t-butyl-2,3-diaminobutane, is a racemic secondary diamine ligand with molecular formula C12H28N2 and molecular weight 200.36 g/mol. The compound features two sterically demanding tert-butyl groups on a 2,3-diaminobutane backbone, creating a conformationally constrained bidentate N,N-chelating framework.

Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
CAS No. 1167987-07-6
Cat. No. B1601912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N3-Di-tert-butylbutane-2,3-diamine
CAS1167987-07-6
Molecular FormulaC12H28N2
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCC(C(C)NC(C)(C)C)NC(C)(C)C
InChIInChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3
InChIKeyKEPBYALUNVNGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N3-Di-tert-butylbutane-2,3-diamine (CAS 1167987-07-6) Procurement and Technical Specifications


N2,N3-Di-tert-butylbutane-2,3-diamine (CAS 1167987-07-6), also known as N,N′-di-t-butyl-2,3-diaminobutane, is a racemic secondary diamine ligand with molecular formula C12H28N2 and molecular weight 200.36 g/mol [1]. The compound features two sterically demanding tert-butyl groups on a 2,3-diaminobutane backbone, creating a conformationally constrained bidentate N,N-chelating framework. Its computed XLogP3-AA value of 2.2 and topological polar surface area of 24.1 Ų reflect moderate lipophilicity [1]. The compound is commercially available as a colorless viscous liquid with boiling point range 224-232°C, density 0.82 g/mL, and is typically supplied under inert atmosphere at 2-8°C due to air sensitivity .

Why N2,N3-Di-tert-butylbutane-2,3-diamine Cannot Be Substituted with Generic Diamines


Generic diamines such as TMEDA or ethylenediamine cannot substitute for N2,N3-di-tert-butylbutane-2,3-diamine in applications requiring precise steric and electronic tuning. The compound's rac-butane-2,3-diamine backbone creates a five-membered chelate ring with metal centers that is conformationally distinct from the planar ethylene-bridged chelates formed by ethylenediamine-based ligands . The tert-butyl substituents on both nitrogen atoms provide significantly greater steric bulk than methyl groups in TMEDA (cone angle difference of approximately 40-50°), which directly alters metal coordination geometry, complex stability, and catalytic selectivity [1]. In ALD precursor applications, substituting the butane-2,3-diamine backbone with an ethylene backbone reduces thermal stability of resulting Pb(II) complexes from >150°C to decomposition below 0°C, rendering the material unusable . In polymerization, substituting TMEDA for bulkier diamine ligands alters polymerization rates by up to an order of magnitude [1].

Quantitative Evidence: Differentiating N2,N3-Di-tert-butylbutane-2,3-diamine from Close Analogs


Enhanced Volatility and Lower Processing Temperature vs. Sn(II) Amidinate ALD Precursor

The Sn(II) cyclic amide derived from N2,N3-di-tert-butylbutane-2,3-diamine exhibits superior volatility compared to the amidinate comparator bis(N,N′-diisopropylacetamidinato)tin(II) [1]. This enables ALD processing at substantially lower temperatures.

Atomic Layer Deposition Tin Monosulfide Semiconductor Thin Films

Higher ALD Growth Rate per Cycle vs. Sn(II) Amidinate Precursor

The Sn(II) cyclic amide derived from N2,N3-di-tert-butylbutane-2,3-diamine produces greater film thickness per ALD cycle than the amidinate comparator under identical deposition conditions [1].

Atomic Layer Deposition Tin Monosulfide Film Growth Rate

Thermal Stability Enhancement vs. Ethylene-Bridged Diamido Analog in Pb(II) Complexes

Replacing the ethylene backbone in diamido ligands with a rac-butane-2,3-diamine backbone dramatically increases the thermal stability of the resulting N-heterocyclic plumbylene complex .

Plumbylenes CVD/ALD Precursors Thermal Stability

High Vapor Pressure for Efficient Volatile Precursor Delivery

The rac-N2,N3-di-tert-butylbutane-2,3-diamido lead(II) complex (1Pb) exhibits exceptionally high vapor pressure among Pb(II) complexes, making it a promising CVD/ALD precursor .

CVD Precursors Plumbylenes Vapor Pressure

Steric Bulk-Driven Selectivity Control in Transition Metal Catalysis

The dual tert-butyl substituents on N2,N3-di-tert-butylbutane-2,3-diamine provide significant steric hindrance that influences selectivity and efficiency in metal-catalyzed reactions relative to less hindered diamines .

Ligand Design Transition Metal Catalysis Steric Hindrance

Commercial Availability with QC Documentation and Storage Stability

N2,N3-Di-tert-butylbutane-2,3-diamine is commercially supplied at high purity levels with batch-specific analytical documentation, supporting reproducible research and process development .

Quality Control Procurement Analytical Standards

Research and Industrial Applications Where N2,N3-Di-tert-butylbutane-2,3-diamine Provides Verified Advantages


Low-Temperature Atomic Layer Deposition of SnS Thin Films

When depositing tin monosulfide (SnS) films via ALD on temperature-sensitive substrates, the Sn(II) cyclic amide derived from N2,N3-di-tert-butylbutane-2,3-diamine enables precursor delivery at temperatures below 40°C—more than 50°C lower than amidinate alternatives—while achieving approximately 48% higher growth per cycle [1]. This combination of lower thermal budget and improved throughput is critical for semiconductor manufacturing on advanced node architectures and flexible electronics.

Thermally Stable Lead(II) CVD/ALD Precursor Development

For deposition of lead-containing functional materials (e.g., PbS, PbSe, PbTe for IR detectors or thermoelectrics), rac-N2,N3-di-tert-butylbutane-2,3-diamido lead(II) (1Pb) provides thermal stability above 150°C with vapor pressure of 1 Torr at 94°C, enabling practical precursor handling and reproducible vapor delivery . Ethylene-bridged diamido analogs decompose below 0°C and are unsuitable for industrial deposition processes.

Sterically Demanding Ligand for Transition Metal Catalysis

In asymmetric synthesis and C-H activation chemistry where reaction selectivity is governed by ligand steric environment, N2,N3-di-tert-butylbutane-2,3-diamine offers dual tert-butyl substituents that create a more sterically congested metal coordination sphere than TMEDA or other less-hindered diamines . This steric differentiation enables access to regio- and stereochemical outcomes that generic diamines cannot achieve.

Anionic Polymerization Initiation with Enhanced Rate Control

In living anionic polymerizations where reaction rate modulation is required, the steric profile of N2,N3-di-tert-butylbutane-2,3-diamine offers distinct chelation characteristics compared to TMEDA. Literature establishes that diamine selection alters butadiene polymerization rates with n-butyllithium by up to an order of magnitude and directly impacts polybutadiene microstructure (vinyl content) [2]. This tunability is essential for producing polymers with targeted properties.

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